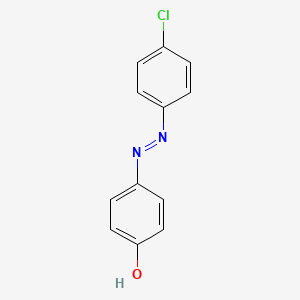
4-(p-Chlorophenylazo)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Chlorophenylazo)phenol is an organic compound characterized by the presence of a phenol group and a chlorophenylazo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Chlorophenylazo)phenol typically involves the diazotization of p-chloroaniline followed by coupling with phenol. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with phenol under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反応の分析
Types of Reactions: 4-(p-Chlorophenylazo)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
4-(p-Chlorophenylazo)phenol has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(p-Chlorophenylazo)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can uncouple oxidative phosphorylation, disrupting energy production in cells . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the growth of microorganisms by interfering with their metabolic processes .
類似化合物との比較
4-Chlorophenol: Shares the chlorophenyl group but lacks the azo linkage, resulting in different chemical properties and applications.
4-Nitrophenol: Contains a nitro group instead of a chlorophenylazo group, leading to distinct reactivity and uses.
4-Aminophenol: Features an amino group, which significantly alters its chemical behavior compared to 4-(p-Chlorophenylazo)phenol.
Uniqueness: this compound is unique due to its azo linkage, which imparts specific chemical reactivity and potential for diverse applications. The presence of both phenol and chlorophenylazo groups allows for a wide range of chemical modifications and functionalizations .
特性
CAS番号 |
189265-69-8 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
InChIキー |
MNNLUFVMZSSCJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



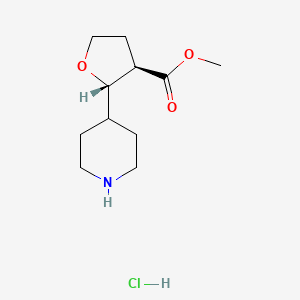
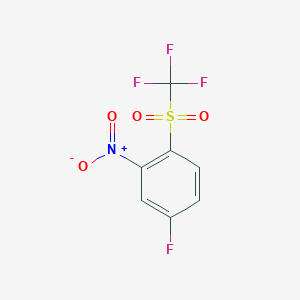
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
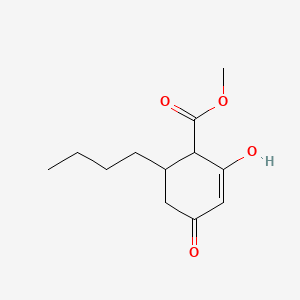
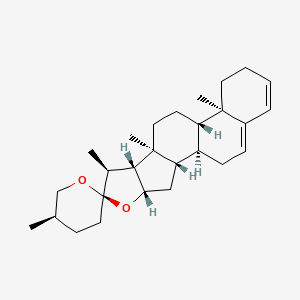
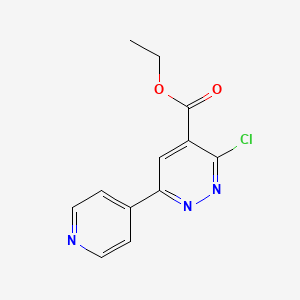

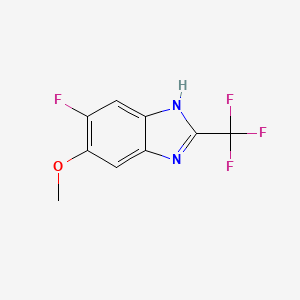
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
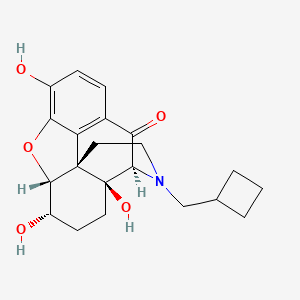
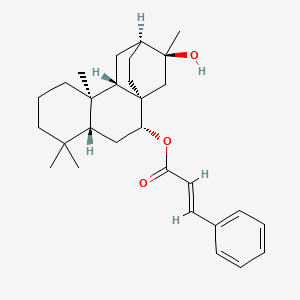
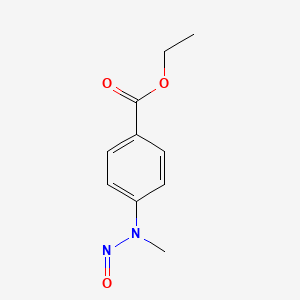
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
